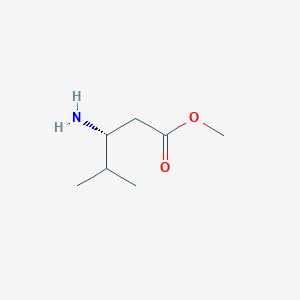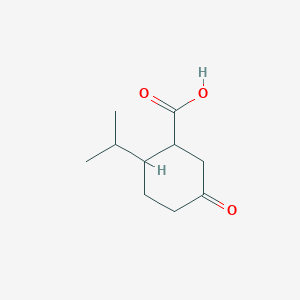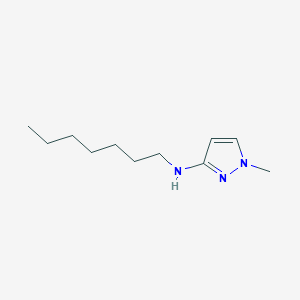
3-Amino-3-(5-bromopyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-bromopyridin-3-yl)propanamide is an organic compound with the molecular formula C8H10BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromopyridin-3-yl)propanamide typically involves the bromination of pyridine derivatives followed by amination and subsequent functional group modifications. One common synthetic route includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromopyridine.
Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Functional Group Modification: The resulting intermediate is further reacted with appropriate reagents to introduce the propanamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-bromopyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-bromopyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-bromopyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromopyridinyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-bromopyridine: A simpler derivative with similar reactivity but lacking the propanamide group.
3-Amino-3-(4-bromopyridin-2-yl)propanamide: A positional isomer with the bromine atom at a different position on the pyridine ring.
3-Amino-3-(5-chloropyridin-3-yl)propanamide: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
3-Amino-3-(5-bromopyridin-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10BrN3O |
|---|---|
Molekulargewicht |
244.09 g/mol |
IUPAC-Name |
3-amino-3-(5-bromopyridin-3-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-1-5(3-12-4-6)7(10)2-8(11)13/h1,3-4,7H,2,10H2,(H2,11,13) |
InChI-Schlüssel |
QRHHYCIPGBXSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


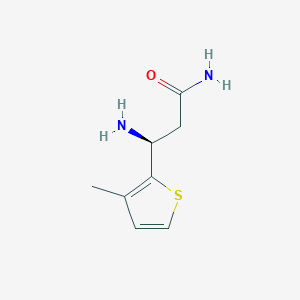
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
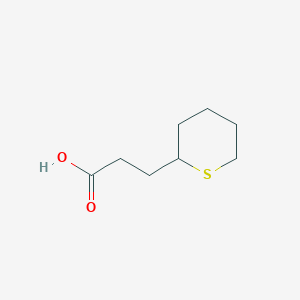
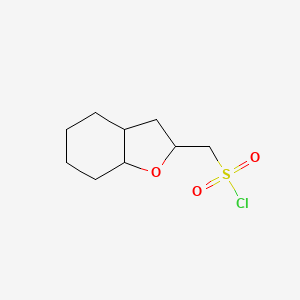
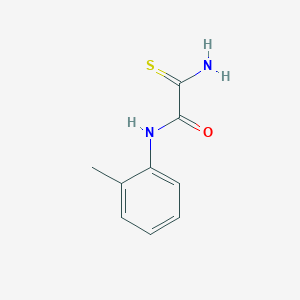
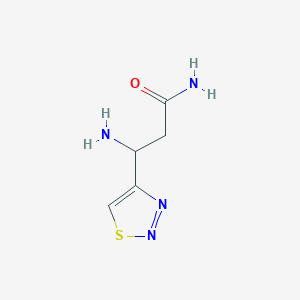
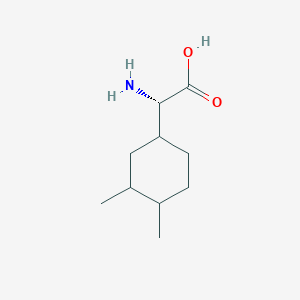
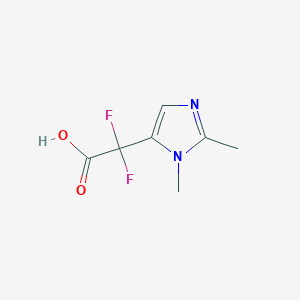
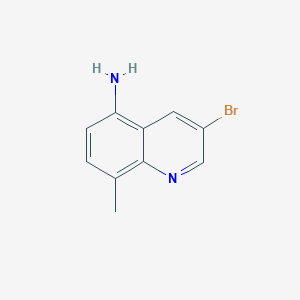
amine](/img/structure/B13302300.png)
